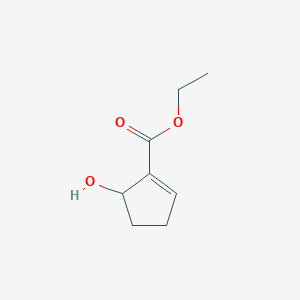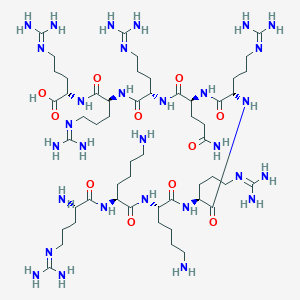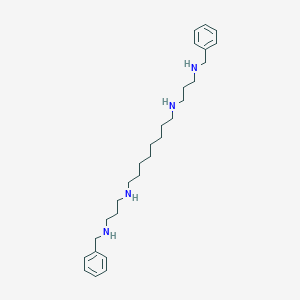
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane, also known as DAPTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DAPTA belongs to a class of compounds called peptidomimetics, which are small molecules that mimic the structure and function of peptides.
作用機序
The mechanism of action of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane involves its ability to bind to the HIV envelope protein gp120. This binding prevents the virus from entering host cells, thereby inhibiting viral replication. In addition, N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to inhibit the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
生化学的および生理学的効果
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to have several biochemical and physiological effects. In vitro studies have shown that N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane inhibits the entry of HIV into host cells and inhibits the production of pro-inflammatory cytokines. In vivo studies have shown that N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane reduces inflammation in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane in lab experiments is its specificity for the HIV envelope protein gp120. This specificity allows for the selective inhibition of viral entry without affecting host cell function. However, one limitation of using N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane is its relatively low potency compared to other HIV entry inhibitors.
将来の方向性
There are several future directions for research on N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane. One area of research is the development of more potent HIV entry inhibitors based on the structure of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane. Another area of research is the use of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane as an anti-inflammatory agent in the treatment of inflammatory diseases. Finally, the use of N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane in combination with other anti-HIV drugs is an area of research that could lead to more effective treatments for HIV/AIDS.
科学的研究の応用
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a HIV entry inhibitor. N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been shown to bind to the HIV envelope protein gp120, preventing the virus from entering host cells. In addition, N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
特性
CAS番号 |
117654-73-6 |
|---|---|
製品名 |
N,N'-Di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane |
分子式 |
C28H46N4 |
分子量 |
438.7 g/mol |
IUPAC名 |
N,N'-bis[3-(benzylamino)propyl]octane-1,8-diamine |
InChI |
InChI=1S/C28H46N4/c1(3-11-19-29-21-13-23-31-25-27-15-7-5-8-16-27)2-4-12-20-30-22-14-24-32-26-28-17-9-6-10-18-28/h5-10,15-18,29-32H,1-4,11-14,19-26H2 |
InChIキー |
ACAZYEPMRWHZOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCNCCCCCCCCNCCCNCC2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CNCCCNCCCCCCCCNCCCNCC2=CC=CC=C2 |
同義語 |
MDL 27391 MDL-27391 N,N'-di-(3-((phenylmethyl)amino)propyl)-1,8-diaminooctane |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



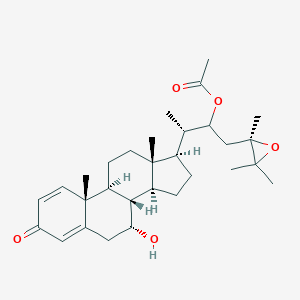
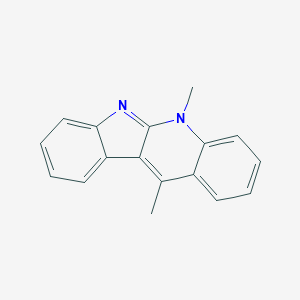
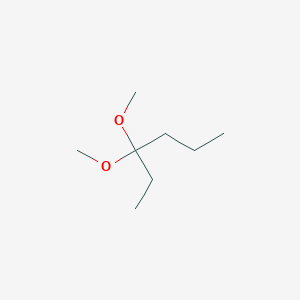
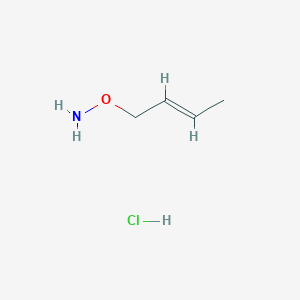

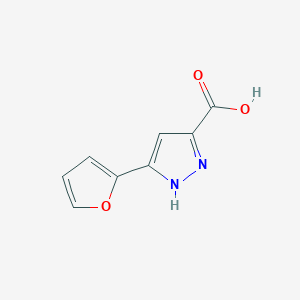
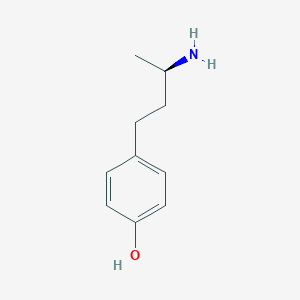
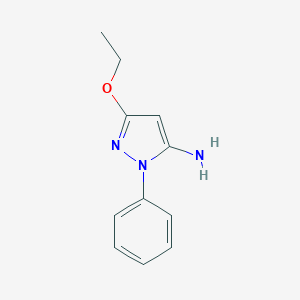
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)
